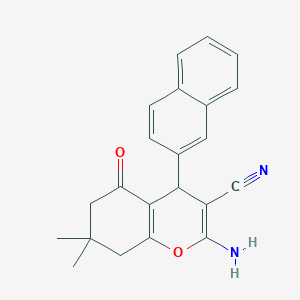

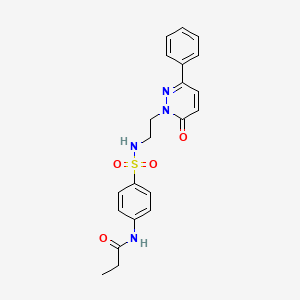

2-amino-7,7-dimethyl-4-naphthalen-2-yl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-7,7-dimethyl-4-naphthalen-2-yl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile” is a compound that belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have versatile biological profiles and are known for their simple structure and mild adverse effects . The compound has a molecular weight of 344.414.

Synthesis Analysis

2H/4H-chromenes, including the compound , can be synthesized through several routes . An efficient one-pot, four-component synthesis method has been developed, which involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray crystallography . Both six-membered rings of the fused heterocyclic system display envelope conformations .

Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromenes have been studied extensively . The reactions often involve the formation of new C–C, C–N, and C–O bonds .

Scientific Research Applications

Organic Synthesis and Chemical Properties

A study by Osipov et al. (2013) introduced a new synthesis route for 3-amino-1H-benzo[f]chromene-2-carbonitriles through a non-catalytic reaction, indicating the compound's role in facilitating the development of novel synthetic methodologies in organic chemistry (Osipov, Osyanin, & Klimochkin, 2013).

Dammak et al. (2014) synthesized 2-Amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles via Michael addition, leading to new heterocyclic compounds. This study highlights the compound's utility in generating new heterocyclic structures, underscoring its significance in chemical synthesis (Dammak, Kammoun, Ammar, Abid, & Gharbi, 2014).

Photopolymerization Processes

- Hola et al. (2020) investigated 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives for photopolymerization processes, emphasizing the compound's versatility as a photosensitizer for various photopolymerization mechanisms. This research demonstrates the compound's applicability in advanced manufacturing techniques such as 3D printing (Hola, Topa, Chachaj-Brekiesz, Pilch, Fiedor, Galek, & Ortyl, 2020).

Biological Activities

- Moshafi et al. (2016) synthesized 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives and evaluated their antibacterial effects against several pathogenic bacterial strains. The study found that some derivatives exhibited significant antibacterial activity, particularly against Micrococcus luteus and Bacillus subtilis, suggesting the compound's potential for contributing to the development of new antibacterial agents (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).

Properties

IUPAC Name |

2-amino-7,7-dimethyl-4-naphthalen-2-yl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-22(2)10-17(25)20-18(11-22)26-21(24)16(12-23)19(20)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,19H,10-11,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOYLNAVCBAISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)

![N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2704540.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B2704553.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2704555.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)